molecular formula C17H25NO5S B8388947 Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B8388947
M. Wt: 355.5 g/mol
InChI Key: YIBXMCMYXUTUHC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methanesulfonyl-phenol with a suitable halogenating agent to form the corresponding phenoxy intermediate.

    Piperidine Coupling: The phenoxy intermediate is then reacted with piperidine under basic conditions to form the piperidine derivative.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid methyl ester
  • 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid ethyl ester
  • 4-(2-Methanesulfonyl-phenoxy)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

Tert-butyl 4-(2-(methylsulfonyl)phenoxy)piperidine-1-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The tert-butyl ester group may provide steric hindrance, affecting the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C17H25NO5S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-(2-methylsulfonylphenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C17H25NO5S/c1-17(2,3)23-16(19)18-11-9-13(10-12-18)22-14-7-5-6-8-15(14)24(4,20)21/h5-8,13H,9-12H2,1-4H3

InChI Key

YIBXMCMYXUTUHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2S(=O)(=O)C

Origin of Product

United States

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